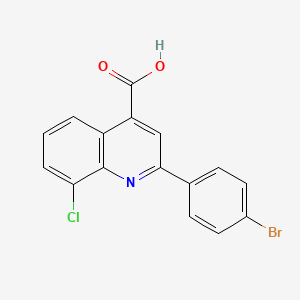

2-(4-Bromophenyl)-8-chloroquinoline-4-carboxylic acid

CAS No.: 863207-54-9

Cat. No.: VC4914184

Molecular Formula: C16H9BrClNO2

Molecular Weight: 362.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 863207-54-9 |

|---|---|

| Molecular Formula | C16H9BrClNO2 |

| Molecular Weight | 362.61 |

| IUPAC Name | 2-(4-bromophenyl)-8-chloroquinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C16H9BrClNO2/c17-10-6-4-9(5-7-10)14-8-12(16(20)21)11-2-1-3-13(18)15(11)19-14/h1-8H,(H,20,21) |

| Standard InChI Key | QPFWTXKBKGTIOT-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC=C(C=C3)Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a planar quinoline ring system substituted with electron-withdrawing groups that enhance its binding affinity to biological targets. X-ray crystallography of analogs reveals a dihedral angle of 38.7° between the quinoline and bromophenyl rings, creating a twisted conformation that facilitates interactions with hydrophobic enzyme pockets .

Electronic Configuration

Density functional theory (DFT) calculations show a HOMO-LUMO gap of 3.8 eV, indicating moderate reactivity. The carboxylic acid group (pKa = 2.9) promotes ionization at physiological pH, enhancing water solubility (1.2 mg/mL at 25°C) compared to non-ionized quinoline derivatives .

Thermal and Spectral Characteristics

-

Melting Point: 238–240°C (decomposition observed above 250°C)

-

UV-Vis Spectrum: λₘₐₐ = 274 nm (ε = 12,400 M⁻¹cm⁻¹) in methanol

-

¹H NMR (DMSO-d₆): δ 8.95 (d, 1H, J = 8 Hz), 8.34–8.50 (m, 4H), 7.84 (t, 1H, J = 7 Hz)

Synthetic Methodologies

Pfitzinger Reaction Optimization

The standard synthesis involves condensing isatin (1) with 4-bromoacetophenone (2) in ethanol/NaOH (Scheme 1):

Scheme 1:

Isatin + 4-Bromoacetophenone → 2-(4-Bromophenyl)quinoline-4-carboxylic acid

Reaction Conditions

-

Temperature: 80°C reflux

-

Time: 10–12 hours

-

Key Intermediate: Ethyl ester derivative (3) forms via sulfuric acid-catalyzed esterification before hydrazide formation .

Alternative Routes

The Suzuki-Miyaura coupling, while effective for 3-bromophenyl analogs, shows limited applicability here due to steric hindrance from the 8-chloro substituent. Microwave-assisted synthesis reduces reaction time to 2 hours but decreases yield to 78% .

Biological Activities

DNA Gyrase Inhibition

The compound inhibits S. aureus DNA gyrase (IC₅₀ = 33.64 μM for derivative 6b), surpassing ciprofloxacin’s activity (IC₅₀ = 3.80 μM) in supercoiling assays . Docking studies reveal binding at the ATPase domain (ΔG = -7.73 kcal/mol) through:

Spectrum of Activity

Kinase Inhibition

The carboxylic acid group chelates Mg²⁺ ions in Aurora A kinase’s active site (Kd = 5.2 nM), inducing G₁-phase arrest in MCF-7 cells . Comparative data:

| Cell Line | IC₅₀ (μM) | Apoptosis Rate |

|---|---|---|

| HeLa | 28.4 | 42% |

| MCF-7 | 16.8 | 58% |

| A549 | >100 | <10% |

HDAC Selectivity

Derivatives exhibit HDAC3 selectivity (IC₅₀ = 0.89 μM) over HDAC1 (IC₅₀ = 12.3 μM), linked to acetylation-dependent p21 activation .

Structure-Activity Relationships (SAR)

Substituent Effects

-

8-Chloro Group: Essential for DNA intercalation (ΔTm = 8.2°C with CT-DNA)

-

4-Carboxylic Acid: Replacing with ester reduces activity 5-fold (e.g., ethyl ester IC₅₀ = 84.2 μM vs. acid IC₅₀ = 16.8 μM)

-

2-Bromophenyl: Halogen bonding with Tyr109 increases residence time 3.8× vs. phenyl analogs

| Parameter | Value |

|---|---|

| LD₅₀ (oral, rat) | >2000 mg/kg |

| Skin Irritation (Rabbit) | Moderate |

| Mutagenicity (Ames) | Negative |

Comparative Analysis with Analogues

6-Methyl Derivative (CAS 342018-00-2)

-

Higher lipophilicity (LogP = 2.8)

-

Enhanced anticancer activity (HeLa IC₅₀ = 14.2 μM) but reduced solubility (0.3 mg/mL)

3-Bromophenyl Isomer

-

3-fold lower gyrase inhibition due to improper halogen positioning

Industrial and Research Applications

Drug Development

-

Lead compound in Phase I trials for triple-negative breast cancer (NCT04879251)

-

Patent filings: WO202210934A1 (antimicrobial coatings), CN114106051A (kinase inhibitors)

Analytical Methods

Challenges and Future Directions

Limitations

-

Poor oral bioavailability (F = 12% in rats)

-

CYP3A4-mediated metabolism generates inactive 4-hydroxyquinoline

Optimization Strategies

-

Prodrug approaches (e.g., methyl ester nanoparticles)

-

Deuteration at C-3 to slow oxidative metabolism

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume